molecular formula C12H13F3N2O4 B4338995 2,2,2-trifluoro-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

2,2,2-trifluoro-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

Cat. No.: B4338995
M. Wt: 306.24 g/mol
InChI Key: SXGWEOLGAMZGHG-OMCISZLKSA-N
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Description

2,2,2-Trifluoro-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of trifluoromethyl and trimethoxybenzylidene groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide typically involves the reaction of 2,2,2-trifluoroacetohydrazide with 2,3,4-trimethoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the condensation reaction, resulting in the formation of the desired hydrazone product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The trifluoromethyl and trimethoxybenzylidene groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2,2,2-Trifluoro-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the trifluoromethyl and trimethoxybenzylidene groups may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A related compound with a trifluoromethyl group, used in various chemical reactions and as a building block in organic synthesis.

    2,2,2-Trifluoroethanol: Another trifluoromethyl-containing compound, commonly used as a solvent and reagent in organic chemistry.

    2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine: A compound with similar structural features, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2,2,2-Trifluoro-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide is unique due to the presence of both trifluoromethyl and trimethoxybenzylidene groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,2,2-trifluoro-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O4/c1-19-8-5-4-7(9(20-2)10(8)21-3)6-16-17-11(18)12(13,14)15/h4-6H,1-3H3,(H,17,18)/b16-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGWEOLGAMZGHG-OMCISZLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C(F)(F)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C(F)(F)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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